Rovalpituzumab Tesirine

Catalog No.
S11226408
CAS No.
1613313-09-9
M.F
C78H108N10O25S
M. Wt
1617.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rovalpituzumab Tesirine

CAS Number

1613313-09-9

Product Name

Rovalpituzumab Tesirine

IUPAC Name

(2R)-3-[(3R)-1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-[[(6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-2-aminopropanoic acid

Molecular Formula

C78H108N10O25S

Molecular Weight

1617.8 g/mol

InChI

InChI=1S/C78H108N10O25S/c1-49(2)70(84-68(90)16-21-103-23-25-105-27-29-107-31-33-109-35-36-110-34-32-108-30-28-106-26-24-104-22-17-80-67(89)15-18-85-69(91)43-66(76(85)97)114-48-58(79)77(98)99)72(93)82-52(5)71(92)83-54-13-11-53(12-14-54)47-113-78(100)88-60-42-65(63(102-7)40-57(60)74(95)87-46-51(4)38-61(87)75(88)96)112-20-10-8-9-19-111-64-41-59-56(39-62(64)101-6)73(94)86-45-50(3)37-55(86)44-81-59/h11-14,39-42,44-46,49,52,55,58,61,66,70,75,96H,8-10,15-38,43,47-48,79H2,1-7H3,(H,80,89)(H,82,93)(H,83,92)(H,84,90)(H,98,99)/t52-,55-,58-,61-,66+,70-,75-/m0/s1

InChI Key

NQUUPTGRJYIXSL-YPDXTJLXSA-N

Canonical SMILES

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)CC(C8=O)SCC(C(=O)O)N)OC

Isomeric SMILES

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C[C@H](C8=O)SC[C@@H](C(=O)O)N)OC

Description

Rovalpituzumab Tesirine has been used in trials studying the treatment of GLIOBLASTOMA, Malignant Melanoma, Other Solid Tumors, Small Cell Lung Cancer, and Medullary Thyroid Cancer, among others.
Rovalpituzumab Tesirine is an antibody-drug conjugate (ADC) containing a humanized IgG1 monoclonal antibody (MAb) directed against the delta-like protein 3 (DLL3), conjugated to the cytotoxic pyrrolobenzodiazepine (PBD) dimer D6.5 (SC-DR002) via a maleimide-containing linker with an eight-carbon polyethylene glycol spacer and a cathepsin B-cleavable valine-alanine dipeptide, with potential antineoplastic activity. The MAb moiety of rovalpituzumab tesirine selectively binds to DLL3 on tumor cell surfaces. Upon internalization of the ADC, the dipeptide linker is cleaved and D6.5 is released. Then the imine groups of the PBD moiety bind to the N2 positions of guanines on opposite strands of DNA. This induces DNA strand breaks, inhibits DNA replication, leads to G2/M cell cycle arrest, induces cell death, and inhibits the proliferation of DLL3-overexpressing tumor cells. DLL3, a membrane protein that binds to Notch receptors and regulates Notch-mediated signaling and gene transcription, is overexpressed by certain cancers but is rarely expressed by normal, healthy cells.

Rovalpituzumab tesirine is a first-in-class antibody-drug conjugate designed to target delta-like protein 3, commonly referred to as DLL3. This protein is predominantly expressed in small-cell lung cancer, a highly aggressive form of cancer. The compound consists of a humanized immunoglobulin G1 antibody that binds specifically to DLL3 and is conjugated to a potent cytotoxic agent, pyrrolobenzodiazepine dimer, via a protease-cleavable linker. This design allows for targeted delivery of the cytotoxic agent directly to cancer cells expressing DLL3, minimizing damage to normal tissues .

The mechanism of action of rovalpituzumab tesirine involves several key chemical processes:

  • Binding: The antibody component binds to DLL3 on the surface of cancer cells.
  • Internalization: Upon binding, the conjugate is internalized into the cell.
  • Proteolytic Cleavage: Inside the cell, the protease-cleavable linker is cleaved, releasing the pyrrolobenzodiazepine dimer.
  • DNA Interaction: The released cytotoxic agent intercalates into the DNA minor groove, forming covalent adducts that disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis .

Rovalpituzumab tesirine has demonstrated significant biological activity against tumors expressing DLL3. Clinical trials have shown that it can induce objective responses in patients with advanced small-cell lung cancer who have previously undergone multiple lines of therapy. In particular, response rates were notably higher in patients with high levels of DLL3 expression .

The drug's efficacy is attributed to its ability to selectively target and kill tumor-initiating cells that express DLL3, which are often resistant to conventional therapies .

The synthesis of rovalpituzumab tesirine involves several stages:

  • Antibody Production: The humanized immunoglobulin G1 antibody against DLL3 is produced using recombinant DNA technology in mammalian cell cultures.
  • Linker Attachment: A protease-cleavable linker is chemically conjugated to the antibody.
  • Cytotoxic Agent Conjugation: The pyrrolobenzodiazepine dimer is then attached to the linker-antibody complex.
  • Purification: The final product undergoes purification processes such as affinity chromatography to ensure high purity and activity before formulation into a drug product .

Rovalpituzumab tesirine is primarily investigated for its use in treating small-cell lung cancer and large-cell neuroendocrine tumors. It has been evaluated in clinical trials for patients who have progressed after one or more lines of chemotherapy. Its potential applications extend beyond these cancers, with ongoing research into its efficacy against other solid tumors that express DLL3 .

Interaction studies have shown that rovalpituzumab tesirine can interact with various other drugs, potentially altering their pharmacokinetics or increasing the risk of adverse effects. For example, co-administration with certain monoclonal antibodies may enhance or diminish therapeutic effects due to shared pathways or mechanisms . Additionally, studies have indicated that systemic release of the cytotoxic agent may occur due to premature cleavage of the linker, which could expose non-targeted cells to harmful effects .

Rovalpituzumab tesirine is unique among antibody-drug conjugates due to its specific targeting of DLL3. Below are some similar compounds for comparison:

Compound NameTarget ProteinMechanism of ActionUnique Features
Ado-trastuzumab emtansineHuman epidermal growth factor receptor 2 (HER2)Delivers a cytotoxic agent (DM1) targeting HER2+ cellsUsed for HER2-positive breast cancer
Inotuzumab ozogamicinCD22Combines an anti-CD22 antibody with calicheamicinEffective in treating acute lymphoblastic leukemia
Brentuximab vedotinCD30Conjugates an anti-CD30 antibody with monomethyl auristatin EUsed for Hodgkin lymphoma and systemic anaplastic large cell lymphoma

Rovalpituzumab tesirine stands out due to its specificity for DLL3 and its application in small-cell lung cancer, where few effective therapies exist .

XLogP3

-1.6

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

7

Exact Mass

1616.72078014 g/mol

Monoisotopic Mass

1616.72078014 g/mol

Heavy Atom Count

114

Drug Indication

Treatment of lung carcinoma (small cell and non-small cell carcinoma)

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-08-08

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